Tetraethyl 9'-methoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
2’,3’,4,5-TETRAETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, ethyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4,5-TETRAETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the spiro compound: This step involves the reaction of a quinoline derivative with a dithiole compound under specific conditions to form the spiro structure.
Introduction of the methoxy group: This is achieved through a methylation reaction using a methylating agent such as methyl iodide.
Addition of the ethyl groups: Ethylation is performed using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4,5-TETRAETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2’,3’,4,5-TETRAETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2’,3’,4,5-TETRAETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2’,3’,4,5-TETRAETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE: can be compared with other spiro compounds and quinoline derivatives.
Spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: A similar compound with different substituents.
Quinoline derivatives: Compounds with similar quinoline core structures but different functional groups.
Uniqueness
The uniqueness of 2’,3’,4,5-TETRAETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE lies in its specific combination of functional groups and its spiro structure, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C34H41NO10S3 |
---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
tetraethyl 9'-methoxy-5',5'-dimethyl-6'-pentanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H41NO10S3/c1-9-14-15-22(36)35-21-17-16-19(41-8)18-20(21)23-28(33(35,6)7)46-25(30(38)43-11-3)24(29(37)42-10-2)34(23)47-26(31(39)44-12-4)27(48-34)32(40)45-13-5/h16-18H,9-15H2,1-8H3 |
InChI Key |
ZGAZLCIIPJGKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OCC)C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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